(2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
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Description
(2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
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Mechanism of Action
- The compound’s mode of action involves its interaction with cellular components. One common assay to assess cellular activity is the MTT assay . In this assay, 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells, forming a water-insoluble blue formazan. This formazan can be quantified colorimetrically .
Mode of Action
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule with a complex structure that includes a thiazole ring, a piperazine moiety, and an oxadiazole group. Its molecular formula is C19H22N6O2S and it has a molecular weight of 398.49 g/mol. The presence of multiple functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.
Chemical Structure
The compound's structure can be broken down into its key components:
Component | Structure Description |
---|---|
Thiazole Ring | A five-membered ring containing sulfur and nitrogen |
Oxadiazole Group | A five-membered ring with two nitrogen atoms |
Piperazine Moiety | A six-membered ring containing two nitrogen atoms |
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential as a selective inhibitor or modulator of specific enzymes or receptors involved in disease pathways. The following sections detail its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's mode of action primarily involves its interaction with cellular components. One common assay used to assess cellular activity is the MTT assay, which quantifies cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in viable cells. This results in the formation of a blue formazan product that can be quantified colorimetrically .
Anticancer Activity
Research indicates that compounds containing thiazole and oxadiazole moieties often exhibit significant anticancer properties. For example, structural analogs have demonstrated cytotoxic effects in various cancer cell lines. In one study, derivatives with similar structural features showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines .
Antimicrobial Activity
The thiazole moiety is recognized for its antimicrobial properties. Compounds similar to the target compound have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Antioxidant Properties
Preliminary studies have indicated that derivatives of oxadiazole exhibit antioxidant activity. In vitro assays demonstrated significant radical scavenging properties, which are crucial for preventing oxidative stress-related diseases .
Case Study 1: Anticancer Screening
In a study focused on the synthesis and biological evaluation of thiazole derivatives, one compound demonstrated strong selectivity against A549 human lung adenocarcinoma cells with an IC50 value significantly lower than that of the reference drug doxorubicin. The study concluded that structural modifications enhanced the anticancer activity due to improved binding affinity to target proteins .
Case Study 2: Antimicrobial Evaluation
Another investigation explored the antimicrobial efficacy of thiazole-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable activity, supporting their potential as lead compounds in antimicrobial drug development .
Structure-Activity Relationship (SAR)
The unique combination of heterocycles in This compound may provide synergistic effects not observed in simpler analogs. SAR studies suggest that substituents on the thiazole and piperazine rings significantly influence biological activity by modulating interactions with biological targets .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-4-16-22-18(23-27-16)14-5-6-15(20-11-14)24-7-9-25(10-8-24)19(26)17-12(2)21-13(3)28-17/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZLRHSWBBMVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.